molecular formula C16H12N4NaO10S2 B1459954 Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate CAS No. 3564-28-1

Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate

Cat. No.: B1459954
CAS No.: 3564-28-1
M. Wt: 507.4 g/mol
InChI Key: CMHHJHVXAJQMJO-UHFFFAOYSA-N
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Description

Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate, commonly known as Acid Red 33 (CI 17200), is an azo dye with the CAS number 3567-66-6 and molecular formula C₁₇H₁₁N₃Na₂O₈S₂. Its structure features a naphthalene core substituted with amino (-NH₂), hydroxyl (-OH), and azo (-N=N-) groups linked to a nitrophenyl moiety. The disulphonate groups enhance water solubility, making it suitable for applications in cosmetics (e.g., hair dyes) and textiles . Regulatory restrictions in the EU since 2009 limit its use in cosmetics due to safety concerns .

Properties

CAS No.

3564-28-1

Molecular Formula

C16H12N4NaO10S2

Molecular Weight

507.4 g/mol

IUPAC Name

disodium;5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C16H12N4O10S2.Na/c17-10-6-9(31(25,26)27)3-7-4-13(32(28,29)30)15(16(22)14(7)10)19-18-11-5-8(20(23)24)1-2-12(11)21;/h1-6,21-22H,17H2,(H,25,26,27)(H,28,29,30);

InChI Key

CMHHJHVXAJQMJO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)O.[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O)O.[Na]

Other CAS No.

3564-28-1

Pictograms

Irritant

Origin of Product

United States

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate plays a significant role in biochemical reactions due to its ability to form stable complexes with proteins and enzymes. This compound interacts with enzymes such as peroxidases and oxidases, facilitating the visualization of enzymatic activity in tissues. The nature of these interactions is primarily based on the compound’s ability to undergo redox reactions, which result in color changes that can be easily detected. Additionally, it binds to proteins through electrostatic and hydrophobic interactions, allowing for the staining of specific cellular components.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of key signaling molecules, leading to alterations in cell function. For instance, it can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis. The compound’s ability to bind to cellular proteins also affects protein function and localization, further influencing cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, leading to either inhibition or activation of their activity. For example, it can inhibit the activity of certain oxidases by binding to their active sites, preventing substrate access. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in alterations in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat. Over time, degradation products may form, which can affect the compound’s staining properties and interactions with biomolecules. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and protein activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, it can induce toxicity, leading to cellular damage and alterations in metabolic processes. Threshold effects have been observed, where a certain dosage level results in a marked change in cellular response. Toxic effects at high doses include oxidative stress, inflammation, and disruption of cellular homeostasis.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to oxidative stress and detoxification. The compound interacts with enzymes such as cytochrome P450 oxidases, which play a role in its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites involved in detoxification processes. Additionally, the compound can influence the activity of antioxidant enzymes, thereby modulating cellular responses to oxidative stress.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. It is also taken up by cells via endocytosis and other transport mechanisms. Once inside the cell, the compound can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles, such as mitochondria and lysosomes, through targeting signals and post-translational modifications. In these compartments, it can interact with enzymes and other biomolecules, influencing cellular processes. For example, its localization to mitochondria can affect mitochondrial function and energy metabolism, while its presence in lysosomes can impact autophagy and cellular degradation pathways.

Biological Activity

Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate, also known as a synthetic azo dye, has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₀N₄Na₂O₁₀S₂
  • Molecular Weight : 528.37 g/mol
  • CAS Number : 68541-71-9

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a dye and its potential cytotoxic effects. Research has indicated that azo compounds can exhibit mutagenic and carcinogenic properties under certain conditions.

1. Cytotoxicity

Studies have evaluated the cytotoxic effects of this compound using various assays:

Assay Type Description Findings
MTT AssayMeasures cell viability based on mitochondrial activitySignificant cytotoxicity observed in tumor cell lines at high concentrations .
LDH ReleaseAssesses plasma membrane integrityIncreased LDH release indicates cytotoxic effects .
Colony FormationEvaluates the ability of cells to grow in low-adherence conditionsReduced colony formation in treated cells suggests impaired growth .

2. Mutagenicity and Carcinogenicity

Research indicates that azo dyes can undergo metabolic activation to form mutagenic intermediates. The Committee on Toxicity (COT) has reviewed similar compounds, noting the potential for developmental neurotoxicity and other adverse effects at high doses .

The mechanisms through which this compound exerts its biological effects include:

  • Reactive Metabolite Formation : Azo compounds can be reduced to aromatic amines, which may interact with DNA, leading to mutagenesis.
  • Oxidative Stress : Induction of oxidative stress pathways has been observed, contributing to cellular damage and apoptosis.
  • Cell Cycle Disruption : Evidence suggests that this compound may interfere with normal cell cycle progression, leading to cell cycle arrest .

Case Study 1: Cytotoxic Effects in Cancer Research

A study conducted on the cytotoxic effects of various azo dyes, including this compound, demonstrated significant inhibition of tumor cell proliferation in vitro. The results indicated that the compound could induce apoptosis in human cancer cell lines through the activation of caspase pathways.

Case Study 2: Environmental Impact Assessment

Research into the environmental persistence of azo dyes highlighted concerns regarding their degradation products and potential toxicity to aquatic life. The compound was found to be stable under certain conditions, raising alarms about its long-term ecological impact and bioaccumulation potential.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS RN) Molecular Formula Key Substituents Primary Applications Regulatory Status
Acid Red 33 (3567-66-6) C₁₇H₁₁N₃Na₂O₈S₂ -NH₂, -OH, azo-linked 2-hydroxy-5-nitrophenyl Cosmetics, textiles (restricted post-2009) EU-restricted in cosmetics after 2009
Acid Red 1 (3734-67-6) C₁₈H₁₃N₃Na₂O₈S₂ -NHCOCH₃ (acetylamino), -OH, azo-linked phenyl Food colorant (Food Red 10), textiles Limited toxicity data; no major restrictions
Acid Blue 29 (5850-35-1) C₂₂H₁₄N₆Na₂O₉S₂ -NH₂, -OH, dual azo groups (3-nitrophenyl and phenyl) Textile dye No specific regulatory data available
C.I. Direct Black 38 (1937-37-7) C₃₄H₂₅N₉Na₂O₇S₂ Triazo linkages with diaminophenyl and biphenyl groups Plastics, leather, cellulose dyeing Classified as a suspected carcinogen

Key Observations:

Substituent Effects: Acid Red 33’s nitro group enhances lightfastness but may increase toxicity risks compared to non-nitrated analogs like Acid Red 1 . Acid Red 1’s acetylamino group reduces reactivity, improving stability in acidic environments (e.g., food applications) . Acid Blue 29’s dual azo groups and nitro substituents contribute to a deeper blue hue but raise concerns about environmental persistence .

C.I. Direct Black 38 is explicitly flagged as a suspected carcinogen under REACH .

Table 2: Application-Specific Properties

Property Acid Red 33 Acid Red 1 Acid Blue 29
Solubility (water) High (due to disulphonate) Moderate High
pH Stability 3–10 2–12 4–9
Max Absorption (nm) 510–520 505–515 590–600
Lightfastness Moderate Low High
  • Acid Red 33 shows moderate lightfastness, suitable for short-term cosmetic applications .
  • Acid Blue 29 ’s high lightfastness makes it preferable for textiles exposed to UV radiation .

Environmental and Toxicological Data

Table 3: Hazard Profiles

Compound Acute Toxicity Carcinogenicity Environmental Mobility
Acid Red 33 No data Suspected High (water-soluble)
Acid Red 1 No data No data Moderate
C.I. Direct Black 38 High Confirmed Low (binds to cellulose)
  • Acid Red 33 ’s high water solubility increases its mobility in aquatic systems, raising ecological risks despite incomplete degradation data .

Research Findings and Regulatory Trends

  • ECHA Consultations: Azo dyes, including tetrasodium derivatives, are under evaluation for textile use, reflecting heightened scrutiny of nitro- and amino-substituted analogs .
  • Cosmetic Restrictions : Acid Red 33’s phase-out in the EU aligns with global trends to limit aromatic amines in personal care products .
  • Food Safety : Acid Red 1 (Food Red 10) remains permitted in food, though regulatory gaps persist due to insufficient toxicological studies .

Preparation Methods

Diazotization of 2-hydroxy-5-nitroaniline

  • Reactant: 2-hydroxy-5-nitroaniline
  • Reagents: Sodium nitrite (NaNO2), hydrochloric acid (HCl)
  • Conditions: Temperature maintained at 0–5 °C to stabilize the diazonium salt
  • Process: The aromatic amine is treated with sodium nitrite in acidic aqueous solution to form the corresponding diazonium salt.

Preparation of Coupling Component

  • Reactant: 5-amino-4-hydroxy-2,7-naphthalenedisulfonic acid (or its disodium salt)
  • Conditions: Usually alkaline medium (pH 8–10) to activate the coupling site on the naphthalene ring.

Azo Coupling Reaction

  • Process: The cold diazonium salt solution is slowly added to the alkaline solution of the naphthalene sulphonate under stirring.
  • Temperature: Maintained at low to moderate temperatures (0–10 °C) to control the reaction rate and prevent decomposition.
  • Outcome: Formation of the azo bond linking the nitrophenyl diazonium moiety to the naphthalene ring, yielding the target azo dye.

Isolation and Purification

  • Methods: The crude product is isolated by filtration or precipitation.
  • Purification: Recrystallization from water or aqueous alcohol solutions to enhance purity and remove inorganic salts and unreacted starting materials.
  • Drying: The purified dye is dried under vacuum or in a desiccator to obtain the final disodium salt form.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) pH Range Notes
Diazotization 2-hydroxy-5-nitroaniline, NaNO2, HCl 0–5 ~1–2 Maintain cold to stabilize diazonium salt
Coupling 5-amino-4-hydroxy-2,7-naphthalenedisulfonate 0–10 8–10 Alkaline medium to activate coupling site
Azo Coupling Diazonium salt + coupling component 0–10 8–10 Slow addition, stirring required
Isolation & Purification Filtration, recrystallization Ambient Neutral Removal of impurities, drying

Industrial and Laboratory Scale Synthesis

  • Laboratory Scale: Typically performed in batch reactors with careful temperature and pH control to ensure high purity and yield.
  • Industrial Scale: Continuous or semi-batch processes with automated pH and temperature control systems. The process emphasizes minimizing by-products and maximizing yield through optimized reagent ratios and reaction times.

Research Findings and Variations

  • Studies indicate that the position and number of nitro and hydroxy substituents on the phenyl ring influence the coupling efficiency and color properties of the dye.
  • The use of different sulphonated naphthalene derivatives can modify solubility and binding characteristics.
  • Reaction kinetics show that maintaining low temperature during diazotization and coupling steps is critical for product stability and to prevent side reactions such as hydrolysis or azo bond cleavage.

Summary Table of Preparation Methods

Aspect Description
Starting Materials 2-hydroxy-5-nitroaniline, 5-amino-4-hydroxy-2,7-naphthalenedisulfonic acid
Key Reaction Types Diazotization, Azo Coupling
Reaction Medium Acidic for diazotization; alkaline for coupling
Temperature Control 0–10 °C critical for diazonium salt stability and coupling efficiency
Product Isolation Filtration, recrystallization, drying
Purity Enhancement Recrystallization from aqueous solvents
Industrial Considerations Scale-up involves precise control of pH, temperature, and reagent addition rates

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?

The synthesis typically involves diazotization of 2-hydroxy-5-nitroaniline under acidic conditions (0–5°C) using sodium nitrite, followed by coupling with 5-amino-4-hydroxynaphthalene-2,7-disulphonic acid in alkaline media. Key parameters include pH control (8–10 for coupling), temperature (<10°C to prevent diazonium salt decomposition), and stoichiometric ratios to minimize byproducts like mono-azo derivatives. Purification via salting-out or ion-exchange chromatography is essential to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • UV-Vis Spectroscopy : Confirms the azo bond (λmax ~450–550 nm) and monitors pH-dependent tautomerism (hydroxyazo vs. quinone-hydrazone forms).
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic protons (δ 6.5–8.5 ppm) and sulphonate groups (δ ~105 ppm for <sup>13</sup>C).
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve isomers, while ESI-MS detects [M-2Na]<sup>2−</sup> ions for molecular weight validation .

Q. How does pH influence the compound’s stability and chromophoric properties?

Under acidic conditions (pH <3), protonation of the hydroxy group shifts λmax bathochromically (~30 nm) due to quinoid stabilization. Above pH 10, deprotonation destabilizes the azo bond, increasing photodegradation rates. Buffered solutions (pH 6–8) are optimal for long-term storage, with UV-Vis monitoring recommended to track hydrolysis .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the compound’s electronic structure and reactivity?

Density Functional Theory (DFT) using B3LYP/6-311+G(d,p) basis sets predicts frontier molecular orbitals (HOMO-LUMO gap ~3.5 eV), azo bond rotational barriers (~25 kcal/mol), and protonation sites. Molecular dynamics simulations (AMBER force field) can model solvation effects on tautomer equilibria. Validate computational results with experimental UV-Vis and cyclic voltammetry data .

Q. What are the dominant degradation pathways under environmental or biological conditions?

  • Photodegradation : UV irradiation cleaves the azo bond (N=N) via singlet oxygen mechanisms, producing 5-amino-4-hydroxynaphthalene-2,7-disulphonate and 2-hydroxy-5-nitroaniline. LC-MS/MS identifies transient nitroso intermediates.
  • Microbial Reduction : Anaerobic bacteria (e.g., Shewanella spp.) reduce the nitro group to an amine, forming non-aromatic metabolites. Use <sup>15</sup>N-labeled analogs to trace biodegradation kinetics .

Q. How can conflicting spectroscopic data from different research groups be resolved?

Discrepancies in λmax or NMR shifts often arise from:

  • Tautomeric ratios : Varying solvent polarity or pH alters hydroxyazo/quinone-hydrazone equilibria. Standardize conditions (e.g., D2O at pD 7.4 for NMR).
  • Impurity profiles : Trace metal ions (e.g., Fe<sup>3+</sup>) from synthesis can chelate sulphonate groups, altering spectra. Use EDTA washing during purification .

Research Gaps and Contradictions

  • Toxicity Data : Limited ecotoxicological studies exist. While structural analogs like Direct Black 38 (CAS 1937-37-7) are classified as SVHCs (Substances of Very High Concern) due to carcinogenic metabolites, no mutagenicity data is available for this compound. Prioritize in vitro Ames tests and Daphnia magna acute toxicity assays .
  • Regulatory Status : The compound is approved for cosmetic use in the EU (CI 17200) but lacks Environmental Protection Agency (EPA) hazard assessments. Cross-reference REACH dossiers of related azo dyes to identify testing priorities .

Methodological Recommendations

  • Batch Consistency : Implement QC protocols using HPLC-UV (retention time ±0.1 min) and ICP-MS for heavy metal screening (<1 ppm).
  • Data Reproducibility : Share raw spectral data (e.g., via Figshare) with metadata on instrumentation (e.g., NMR field strength, HPLC column lot) to enable cross-validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate
Reactant of Route 2
Reactant of Route 2
Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate

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